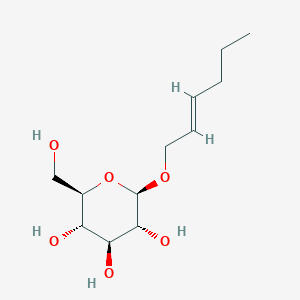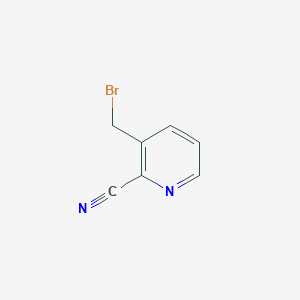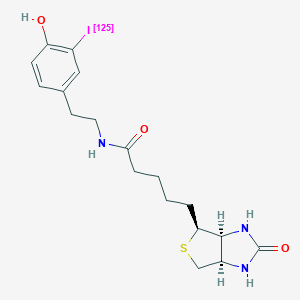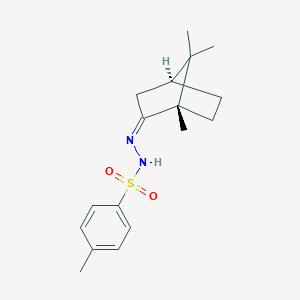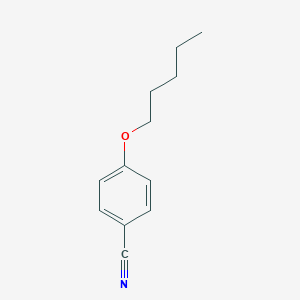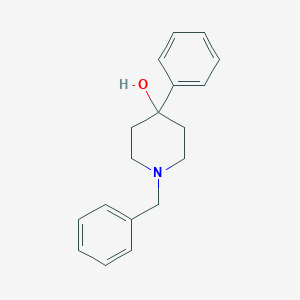
Glycosyn 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycosyn 2 is a synthetic carbohydrate polymer that has been developed and extensively studied for its potential applications in scientific research. It is a complex molecule that is composed of repeating units of glucose, and it has been shown to have a variety of interesting properties that make it a promising tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of Glycosyn 2 is complex and not fully understood. However, it is believed to interact with a range of proteins and other molecules in the body, including enzymes, receptors, and transporters. This interaction can lead to a range of biochemical and physiological effects, which are discussed in more detail below.
Efectos Bioquímicos Y Fisiológicos
Glycosyn 2 has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer. It has also been shown to modulate the activity of certain receptors, which can be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glycosyn 2 is that it is a synthetic molecule, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it a useful tool for researchers who need to study the effects of specific molecules on biological systems. However, one of the limitations of Glycosyn 2 is that it is a complex molecule, which can make it difficult to study and understand its effects on biological systems.
Direcciones Futuras
There are many potential future directions for research on Glycosyn 2. For example, researchers could investigate its potential as a drug delivery system for the treatment of diseases such as cancer and neurological disorders. They could also study its effects on other biological systems, such as the immune system, and explore its potential as a tool for the development of new therapies. Finally, they could investigate its potential as a biomaterial for use in tissue engineering and regenerative medicine.
In conclusion, Glycosyn 2 is a complex synthetic carbohydrate polymer that has a range of potential applications in scientific research. It has been shown to have interesting properties that make it a promising tool for researchers in a range of fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for the development of new therapies and biomaterials.
Métodos De Síntesis
Glycosyn 2 is synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of a series of chemical reactions to build the molecule from individual building blocks. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule from smaller precursors.
Aplicaciones Científicas De Investigación
Glycosyn 2 has a range of potential applications in scientific research. For example, it has been shown to be useful in the study of carbohydrate-protein interactions, which are important in a range of biological processes. It has also been used in the development of drug delivery systems, where it can be used to encapsulate drugs and target them to specific tissues.
Propiedades
Número CAS |
121704-63-0 |
|---|---|
Nombre del producto |
Glycosyn 2 |
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-13-4-5-14(8-13)7-12(17)9-2-3-10(15)11(16)6-9;/h2-6,8H,7H2,1H3,(H-,15,16,17);1H |
Clave InChI |
OMPKGYJJGGPYBH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
SMILES canónico |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Sinónimos |
compound 254236 glycosyn 2 glycosyn-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



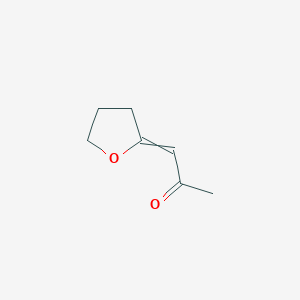
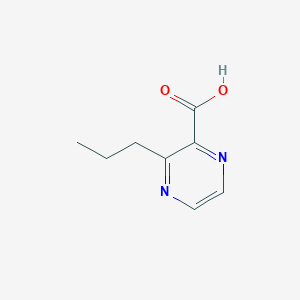
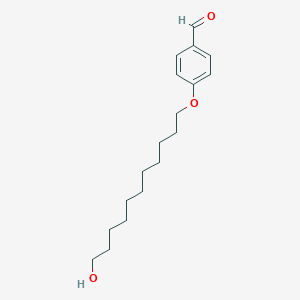


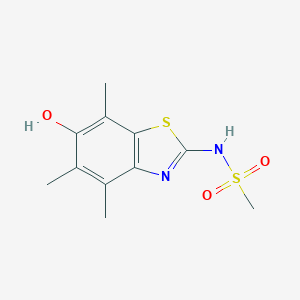
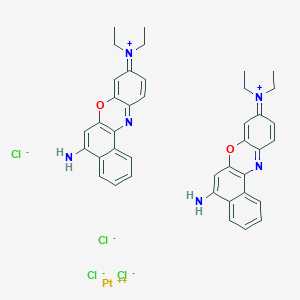
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
